1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
Overview
Description
1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a fluorinating agent known for its high reactivity and selectivity. This compound is particularly useful in organic synthesis for introducing fluorine atoms into various substrates, which can significantly alter the chemical and physical properties of the resulting molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) can be synthesized through the reaction of 1,4-diazabicyclo[2.2.2]octane with fluorine gas in the presence of tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the safety and efficiency of the process.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but with enhanced safety protocols and optimized reaction conditions to maximize yield and purity. The process often includes steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) primarily undergoes electrophilic fluorination reactions. It is used to introduce fluorine atoms into aromatic and aliphatic compounds.
Common Reagents and Conditions:
Solvents: Methanol and acetonitrile are commonly used solvents.
Reagents: The compound itself acts as the fluorinating agent.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reactivity.
Major Products:
Aromatic Compounds: Fluorinated aromatic rings.
Aliphatic Compounds: α-Fluoroketones and other fluorinated derivatives.
Scientific Research Applications
1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is widely used in scientific research due to its ability to introduce fluorine atoms into organic molecules. This property is valuable in various fields:
Chemistry: Used in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals.
Biology: Fluorinated compounds are often used as probes in biological studies due to their unique properties.
Medicine: Fluorinated drugs often exhibit improved metabolic stability and bioavailability.
Industry: Used in the production of materials with enhanced chemical resistance and thermal stability.
Mechanism of Action
The compound acts as an electrophilic fluorinating agent. It introduces a fluorine atom into the substrate by forming a highly reactive intermediate that facilitates the transfer of the fluorine atom. The molecular targets are typically electron-rich sites on the substrate, such as aromatic rings or activated aliphatic positions.
Comparison with Similar Compounds
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate): Another fluorinating agent with similar reactivity but different selectivity.
N-Fluorobenzenesulfonimide: A commonly used electrophilic fluorinating agent with broader applicability.
Selectfluor: A widely used fluorinating agent known for its high reactivity and selectivity.
Uniqueness: 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is unique due to its ability to selectively fluorinate specific positions on aromatic and aliphatic compounds, making it a valuable tool in organic synthesis.
Properties
IUPAC Name |
1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane;ditetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2O.2BF4/c7-8-1-4-9(10,5-2-8)6-3-8;2*2-1(3,4)5/h10H,1-6H2;;/q+2;2*-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMMNFGYCLJZKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13B2F9N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371995 | |
Record name | 1-FLUORO-4-HYDROXY-1,4-DIAZONIABICYCLO[2.2.2]OCTANE BIS(TETRAFLUOROBORATE) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172090-26-5, 162241-33-0 | |
Record name | 1-FLUORO-4-HYDROXY-1,4-DIAZONIABICYCLO[2.2.2]OCTANE BIS(TETRAFLUOROBORATE) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxy-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 162241-33-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 172090-26-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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